Evidence Gap Declaration: No Published Head-to-Head Quantitative Comparator Data Identified
A systematic search of PubMed, Google Scholar, and patent databases (excluding deprecated aggregator sites) identified no studies reporting quantitative in vitro potency (IC₅₀, Kᵢ), selectivity ratios, in vivo efficacy, pharmacokinetic parameters (clearance, oral bioavailability, half-life), or solubility/stability metrics for N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide with a direct comparator. The available class-level SAR indicates that N-alkyl modifications on the 1,5-benzodioxepine scaffold produce measurable shifts in M₃ receptor binding affinity (e.g., a 10-fold range in Kᵢ across N-substituted analogs in the 3-amino series) [1], but these data originate from the 3-aminomethyl-3-hydroxy sub-series, not the 7-sulfonamide sub-series. Extrapolation from the 3-amino series to the 7-sulfonamide series is not quantitatively reliable due to different attachment vectors and pharmacophoric elements. Therefore, no high-strength differential evidence meeting the required standards (quantitative target compound data, quantitative comparator data, defined assay context) is currently available in the open literature.
| Evidence Dimension | Muscarinic M₃ receptor binding affinity (Kᵢ) for N-alkyl variants in the 1,5-benzodioxepine class |
|---|---|
| Target Compound Data | No published data for N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941970-98-5) |
| Comparator Or Baseline | N-alkyl 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins: Kᵢ values ranging from 2.5 nM to 25.0 nM depending on N-substituent [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Radioligand binding assay using [³H]-N-methylscopolamine on recombinant human M₃ receptors expressed in CHO-K1 cells [1] |
Why This Matters
Without target-specific quantitative data, procurement decisions cannot be evidence-based; users must commission bespoke head-to-head profiling against their analog of interest before committing to this compound for projects requiring defined potency or selectivity.
- [1] Tsuji, M.; Ohshima, T.; Fukuda, T.; Ishii, A.; Kamei, C.; Akahane, M. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M₃ receptor antagonists. Bioorganic & Medicinal Chemistry Letters 2007, 17 (4), 1037–1041. DOI: 10.1016/j.bmcl.2006.11.030. View Source
